Dbco-bodipy FL

描述

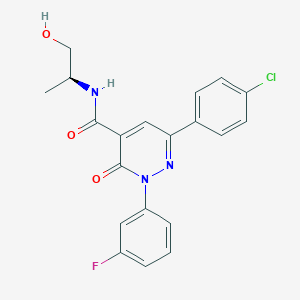

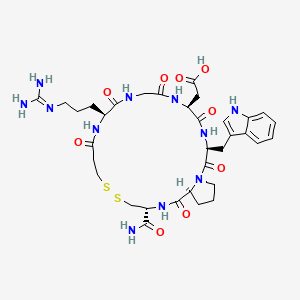

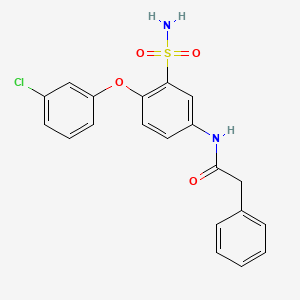

Dbco-bodipy FL is a photostable borondipyrromethene for FAM (fluorescein) channel . This is a DBCO (azadibenzocyclooctyne) derivative for copper-free click chemistry reaction with azides . It is an orange solid with a molecular weight of 592.49 and a molecular formula of C35H35N4BF2O2 . It is soluble in DMF, DMSO, and DCM .

Synthesis Analysis

The synthesis of Dbco-bodipy FL involves the use of copper-free click chemistry . The synthesis of similar compounds, such as 4-[11,12-didehydrodibenzo[b,f]azocin-5(6H)-yl]-4-oxobutanoic acid, also known as dibenzoazacyclooctyne (DBCO) or aza-dibenzocyclooctyne (ADIBO), has been optimized for large-scale preparations of at least 10 g with an overall yield of 42% .

Molecular Structure Analysis

Dbco-bodipy FL has a unique structure that includes a borondipyrromethene core and a dibenzocyclooctyne group . The structure of Dbco-bodipy FL has been studied using techniques such as NMR 1H and HPLC-MS .

Chemical Reactions Analysis

Dbco-bodipy FL is used in copper-free click chemistry reactions with azides . These reactions are highly efficient and specific, enabling fast and specific chemical conjugation under aqueous conditions without the need for toxic catalysts .

Physical And Chemical Properties Analysis

Dbco-bodipy FL has absorption and emission wavelengths that correspond to those of fluorescein (FAM), but it is significantly more photostable . Its excitation/absorption maximum is at 503 nm, and its emission maximum is at 509 nm . It has a fluorescence quantum yield of 0.97 .

科学研究应用

Cancer Detection and Therapy

Dbco-bodipy FL derivatives have been extensively studied for their potential in cancer detection and therapy. Their strong absorption and emission in the visible and near-infrared regions make them ideal for use as fluorescent probes in cancer imaging . These compounds can be conjugated with other molecules to target specific cancer cells, allowing for precise imaging and potential targeted therapy. The photostability and fluorescence of Dbco-bodipy FL also contribute to its effectiveness in photodynamic therapy, where it can be activated by light to produce a cytotoxic effect specifically in cancerous cells .

Bioimaging of Lysosomes

In the field of cellular biology, Dbco-bodipy FL has been utilized for the bioimaging of lysosomes within living cells . The compound’s pH-dependent fluorescence enhancement allows it to act as a probe that can selectively label lysosomes, which are crucial for understanding cellular dynamics and functions. This application is particularly important for studying lysosomal storage diseases and monitoring the efficacy of therapeutic interventions .

Fluorescent Labeling in Biological Research

The structural versatility of Dbco-bodipy FL makes it a cornerstone for fluorescent labeling in biological research. It can be synthesized to attach to various biomolecules, enabling researchers to track and observe biological processes in real-time with high temporal and spatial resolution. This application is vital for understanding complex cellular mechanisms and the development of new diagnostic tools .

Sensing Applications

Dbco-bodipy FL’s unique photophysical properties have been harnessed for sensing applications. Researchers have developed sensors based on Dbco-bodipy FL that can detect changes in the environment, such as pH levels, the presence of metal ions, or other analytes. These sensors are used in environmental monitoring, as well as in medical diagnostics to detect biomarkers of diseases .

Drug Development Platform

The flexibility and distinct photophysical characteristics of Dbco-bodipy FL have made it an attractive platform for drug development. It can be functionalized to improve specificity and sensitivity, making it a promising candidate for the development of new therapeutics. Its use in drug development spans from initial screening to the final stages of pre-clinical studies .

Advanced Theranostics

Combining therapeutic and diagnostic capabilities, Dbco-bodipy FL is being explored in the emerging field of theranostics. It can be used to create compounds that not only treat diseases but also provide real-time imaging feedback, allowing for the monitoring of treatment efficacy. This dual functionality is particularly beneficial in personalized medicine, where treatment can be tailored and adjusted based on the patient’s response .

作用机制

Target of Action

DBCO-BODIPY FL is a derivative of DBCO (dibenzocyclooctyne) and BODIPY FL (borondipyrromethene). The primary targets of DBCO-BODIPY FL are various functional groups in biological systems, particularly azides . DBCO is a cyclooctyne that exhibits excellent reactivity, enabling it to undergo copper-free click reactions with these functional groups .

Mode of Action

DBCO-BODIPY FL interacts with its targets through copper-free click chemistry reactions . This interaction results in the formation of stable covalent bonds with target molecules, enabling precise molecular connections . The BODIPY FL component of the compound provides excellent fluorescence properties, including a high fluorescence quantum yield, photostability, and a broad excitation/emission spectrum .

Biochemical Pathways

The exact biochemical pathways affected by DBCO-BODIPY FL are dependent on the specific targets within the biological system. The compound’s ability to label proteins and other biomolecules can provide valuable insights into their distribution and dynamic changes within cells . This makes DBCO-BODIPY FL a powerful tool for studying protein function and cellular processes .

Pharmacokinetics

Its solubility in dmf, dmso, and dcm suggests that it may have good bioavailability.

Result of Action

The result of DBCO-BODIPY FL’s action is the labeling of target biomolecules, enabling their visualization within cells . This allows for the study of their distribution, dynamic changes, and roles in various cellular processes . The compound’s excellent fluorescence properties enhance the sensitivity and accuracy of these studies .

Action Environment

The action of DBCO-BODIPY FL can be influenced by various environmental factors. For instance, the compound should be stored at -20°C and protected from light to maintain its stability . Short-term exposure to ambient temperature is possible, but prolonged exposure should be avoided . These factors can influence the compound’s action, efficacy, and stability in biological systems.

安全和危害

属性

IUPAC Name |

N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]-3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H29BF2N4O2/c1-22-19-23(2)38-30(22)20-28-14-13-27(39(28)33(38,34)35)15-16-31(40)36-18-17-32(41)37-21-26-9-4-3-7-24(26)11-12-25-8-5-6-10-29(25)37/h3-10,13-14,19-20H,15-18,21H2,1-2H3,(H,36,40) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUFDIEDTPCWBGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)NCCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64)C)C)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H29BF2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

550.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bdp FL dbco | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-17-[(2R)-4-hydroxybutan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B605914.png)

![Benzamide, N-cyclopropyl-4-[6-(2,3-difluoro-4-methoxyphenoxy)-8-[(3,3,3-trifluoropropyl)amino]imidazo[1,2-b]pyridazin-3-yl]-2-methyl-](/img/structure/B605921.png)

![3-(2-((4-(trifluoromethoxy)phenyl)amino)-1-((1R,5R)-3,3,5-trimethylcyclohexyl)-1H-benzo[d]imidazol-5-yl)propanoic acid](/img/structure/B605925.png)

![2-[3,5-Difluoro-4-[[3-[5-methoxy-4-[(3-methoxypyridin-4-yl)amino]pyrimidin-2-yl]indazol-1-yl]methyl]phenoxy]ethanol](/img/structure/B605927.png)